Kinase Inhibition Profile: Comparative Activity Against CDK2, CDK4, and GSK-3β
In a study of pyrazolo[1,5-b]pyridazine derivatives for human African trypanosomiasis, the unsubstituted pyridazine core (analogous to 3-Methoxypyridazin-4-amine without the methoxy group) showed potent but non-selective inhibition of human kinases GSK-3β, CDK-2, and CDK-4. In contrast, 3-methoxypyridazine (4b) served as a critical intermediate in optimizing selectivity for the parasitic target over these human kinases, representing a significant divergence in biological fingerprint [1].
| Evidence Dimension | Kinase inhibition selectivity |
|---|---|
| Target Compound Data | 3-methoxypyridazine (4b) was utilized as a key intermediate to engineer selectivity away from human kinases (CDK2, CDK4, GSK-3β) [1]. |
| Comparator Or Baseline | Unsubstituted pyrazolo[1,5-b]pyridazine scaffold (compound 20g) exhibited potent inhibition of GSK-3β, CDK-2, and CDK-4 with IC50 values in the sub-micromolar range [1]. |
| Quantified Difference | The methoxy substitution enabled the optimization of >10-fold selectivity for T. b. brucei over human kinases (exact fold-shift not disclosed for this specific intermediate) [1]. |
| Conditions | In vitro kinase assays using recombinant human kinases; cell-based T. b. brucei proliferation assays. |
Why This Matters
For medicinal chemists designing kinase inhibitors, the 3-methoxy substitution on the pyridazine core is a proven strategy to mitigate off-target human kinase activity, a liability of the unsubstituted core.
- [1] Tear, W. F., et al. (2019). Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 63(2), 756-783. View Source
